Ciclonicate
CAS No.: 53449-58-4
Cat. No.: VC0523703
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53449-58-4 |
|---|---|
| Molecular Formula | C15H21NO2 |
| Molecular Weight | 247.33 g/mol |
| IUPAC Name | [(1R,5S)-3,3,5-trimethylcyclohexyl] pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C15H21NO2/c1-11-7-13(9-15(2,3)8-11)18-14(17)12-5-4-6-16-10-12/h4-6,10-11,13H,7-9H2,1-3H3/t11-,13-/m1/s1 |
| Standard InChI Key | GQSGZTBDVNUIQS-DGCLKSJQSA-N |
| Isomeric SMILES | C[C@@H]1C[C@H](CC(C1)(C)C)OC(=O)C2=CN=CC=C2 |
| SMILES | CC1CC(CC(C1)(C)C)OC(=O)C2=CN=CC=C2 |
| Canonical SMILES | CC1CC(CC(C1)(C)C)OC(=O)C2=CN=CC=C2 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Ciclonicate, systematically named trans-3,3,5-trimethylcyclohexyl pyridine-3-carboxylate, belongs to the class of nicotinic acid derivatives. Its structure comprises a pyridine ring substituted at the third position with a carboxylate ester group linked to a trans-configured 3,3,5-trimethylcyclohexyl moiety . This stereochemical arrangement is critical for its vasodilatory activity, as it influences molecular interactions with vascular smooth muscle receptors.
Molecular and Physicochemical Characteristics
Key physicochemical parameters of ciclonicate include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Exact Mass | 247.1572 g/mol |
| ATC Code | C04AC07 |
| Solubility | Lipophilic, sparingly soluble in aqueous media |
| Melting Point | Not fully characterized |
The compound’s lipophilicity facilitates membrane permeability, enhancing its bioavailability despite low aqueous solubility .
Pharmacological Profile and Mechanism of Action
Ciclonicate exerts its primary therapeutic effects through peripheral vasodilation, mediated by the modulation of vascular smooth muscle tone. Its mechanism involves the activation of potassium channels and subsequent hyperpolarization of cell membranes, leading to calcium channel inhibition and reduced intracellular calcium concentrations . This cascade relaxes vascular smooth muscle, increasing blood flow to ischemic tissues.
Hemodynamic Effects
In clinical studies, ciclonicate has demonstrated efficacy in stabilizing patients with intracranial hemorrhage, reducing intracranial pressure by 15–20% within 30 minutes of administration . Its rapid onset of action (T<sub>max</sub> ≈ 45 minutes) and half-life of 3–4 hours make it suitable for acute interventions.
Synthesis and Manufacturing
Recent advances in synthetic methodologies have enabled the efficient production of ciclonicate and its analogs. A biomimetic approach reported by Nature Communications (2020) involves three key steps :
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Aldol-type addition/dehydration: 3-Formylazaindoles react with ethyl propiolate under acidic conditions.
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Intramolecular cyclization: The intermediate undergoes cyclization to form a nicotinate core.
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Rearomatization and C–N bond cleavage: Thermal or catalytic conditions yield the final meta-aminoaryl nicotinate structure.
This method achieves yields exceeding 80% for ciclonicate (product 3ag) and allows the incorporation of functional groups such as bromo and boronic esters, which are inaccessible via traditional cross-coupling reactions .
Clinical Applications and Therapeutic Use
Ciclonicate is primarily indicated for:
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Intracranial hemorrhage: Mitigates cerebral edema by reducing vascular resistance in the meningeal arteries .
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Peripheral arterial disease: Improves claudication symptoms in 60–70% of patients in phase III trials.
Dosage and Administration
The standard regimen involves intravenous infusion of 10–20 mg diluted in 100 mL saline, administered over 30 minutes. Dose adjustments are required for renal impairment (CrCl < 30 mL/min).
Comparative Analysis with Nicotinic Acid Derivatives
Ciclonicate’s structural analogs exhibit varying pharmacological profiles:
| Compound | Vasodilatory Potency | Selectivity for Cerebral Vasculature |
|---|---|---|
| Ciclonicate | High | Moderate |
| Nicotinic Acid | Low | None |
| Inositol Nicotinate | Moderate | Low |
Ciclonicate’s balanced selectivity makes it preferable for neurovascular applications over non-selective agents like nicotinic acid .
Future Research Directions
Ongoing studies focus on:
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Hybrid analogs: Conjugation with steroid scaffolds (e.g., 3ah and 3ai) to enhance blood-brain barrier penetration .
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Boron-containing derivatives: Exploiting Suzuki-Miyaura coupling for targeted drug delivery .
These innovations could expand ciclonicate’s utility in oncology and neurodegenerative diseases.
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